molecular formula C18H14BrN3O B5486618 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile

3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile

Cat. No. B5486618
M. Wt: 368.2 g/mol
InChI Key: CTNNZFKPYGPJIM-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of benzimidazole and is known to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is known to exhibit its biological activity by interacting with various cellular targets such as enzymes, receptors, and DNA. The compound has been shown to inhibit the activity of certain enzymes involved in cancer and inflammation pathways, leading to the suppression of tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile exhibits various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate the immune response. The compound has also been shown to have antibacterial and antifungal activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its high potency and selectivity towards specific cellular targets. This makes it an ideal candidate for drug development and biological research. However, the limitations of using this compound include its high cost, low solubility in water, and potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of the directions is to optimize the synthesis method to improve the yield and reduce the cost of the compound. Another direction is to study the compound's interaction with various cellular targets to understand its mechanism of action better. Additionally, the compound's potential applications in the treatment of other diseases such as viral infections and neurodegenerative disorders can be explored.

Synthesis Methods

The synthesis of 3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 3-bromo-4-methoxybenzaldehyde and 1-methyl-1H-benzimidazole-2-amine with acrylonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to give the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.

Scientific Research Applications

3-(3-bromo-4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been extensively studied for its potential applications in various fields of research. This compound has shown promising results in the treatment of cancer, inflammation, and microbial infections. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

(E)-3-(3-bromo-4-methoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O/c1-22-16-6-4-3-5-15(16)21-18(22)13(11-20)9-12-7-8-17(23-2)14(19)10-12/h3-10H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNNZFKPYGPJIM-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OC)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OC)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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